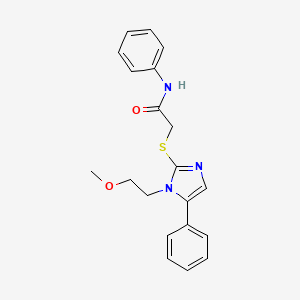
2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide is a synthetic organic compound notable for its versatile chemical properties. Its intricate structure allows it to engage in various biochemical reactions and has prompted research into its applications in diverse fields such as medicine, biology, and industrial chemistry.
科学的研究の応用
Chemistry
In chemistry, it serves as a valuable intermediate in the synthesis of other complex molecules and can act as a ligand in coordination chemistry.
Biology
The compound has been explored for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine
Industry
Industrially, it can be utilized in the development of advanced materials, including polymers with specialized properties.
将来の方向性
作用機序
Target of Action
The compound, also known as 2-{[1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide, has been found to target palladium (Pd) and platinum (Pt) in hydrochloric acid aqueous solutions . These metals are key members of the Platinum Group Metals (PGMs), which have wide applications in catalytic agents, electronic industries, and metal alloys .
Mode of Action
The compound acts as an extractant, separating Pd(II) and Pt(IV) from a hydrochloric acid aqueous solution . It coordinates with Pd(II) via the N atom in the benzimidazole ring of its molecules to form Pd(MOBI)2Cl2, where MOBI represents the compound . This indicates that the compound has a higher selectivity for Pd(II) than Pt(IV) .
Biochemical Pathways
The compound’s interaction with Pd(II) and Pt(IV) affects the biochemical pathways involved in the recovery and purification of these metals from ores or secondary resources . The compound’s high extraction efficiency and excellent separation selectivity enhance the separation of Pd and Pt by solvent extraction .
Pharmacokinetics
A related compound, 2-methoxy-1,4-naphthoquinone (mnq), has been found to exhibit potent potentiation with tetracyclines
Result of Action
The compound’s action results in the effective separation of Pd(II) and Pt(IV) from a hydrochloric acid aqueous solution . This separation is crucial for the recovery and purification of these metals, which are irreplaceable in many applications .
Action Environment
The compound’s action, efficacy, and stability are influenced by several environmental factors. For instance, the separation of Pd(II) and Pt(IV) is most effective under optimal conditions: a MOBI concentration of 0.005 mol·L−1, HCl concentration of 0.2 mol·L−1, an organic/aqueous (O/A) phase ratio of 1.0, and a contact time of 15 minutes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide typically involves multi-step procedures:
Formation of 1-(2-methoxyethyl)-5-phenyl-1H-imidazole: : This step involves the condensation of benzaldehyde with glyoxal and ammonium acetate to form the imidazole ring, followed by the addition of 2-methoxyethylamine.
Thioacetamide Addition: : The thioacetamide moiety is introduced via a nucleophilic substitution reaction using an appropriate sulfurating agent.
N-Phenylacetamide Formation: : Finally, the N-phenyl group is appended through acylation using phenyl isocyanate or a related reagent under controlled conditions.
Industrial Production Methods
On an industrial scale, these synthetic routes are optimized to maximize yield and purity while minimizing cost and environmental impact. This optimization often includes the use of catalysts, advanced purification techniques, and large-scale reactors designed for efficient heat and mass transfer.
化学反応の分析
Types of Reactions
The compound can participate in several types of chemical reactions:
Oxidation: : It can be oxidized under controlled conditions to introduce oxygen-containing functionalities.
Reduction: : Reduction of certain functional groups within the compound can alter its reactivity and biological activity.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents like potassium permanganate.
Reducing agents such as sodium borohydride.
Substituents like alkyl halides for substitution reactions.
Major Products
Products of these reactions vary depending on the reactants and conditions but can include hydroxylated, alkylated, or dehalogenated derivatives of the original compound.
類似化合物との比較
Similar Compounds
Similar compounds include:
2-((1H-imidazol-2-yl)thio)-N-phenylacetamide
2-((5-phenyl-1H-imidazol-2-yl)thio)-N-benzylacetamide
Uniqueness
The unique aspect of 2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide lies in the presence of the 2-methoxyethyl group, which can significantly alter its solubility, reactivity, and biological activity compared to other similar imidazole derivatives.
特性
IUPAC Name |
2-[1-(2-methoxyethyl)-5-phenylimidazol-2-yl]sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-25-13-12-23-18(16-8-4-2-5-9-16)14-21-20(23)26-15-19(24)22-17-10-6-3-7-11-17/h2-11,14H,12-13,15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIFXQCRCDHZSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=CN=C1SCC(=O)NC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
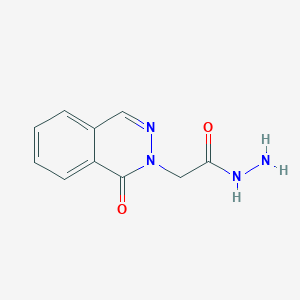
![N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine](/img/structure/B2955365.png)
![3-(2-(2-isopropyl-5-methylphenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2955367.png)
![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(3-phenylpropyl)piperidine-4-carboxamide](/img/structure/B2955368.png)
![1-(3-fluorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2955371.png)
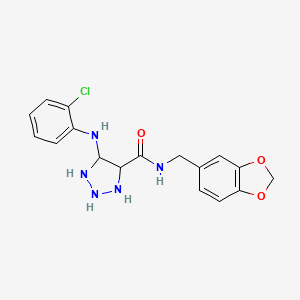
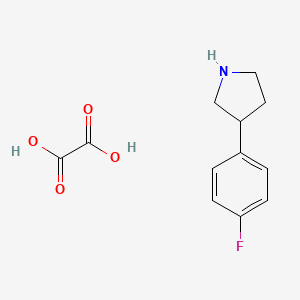
![N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2955375.png)
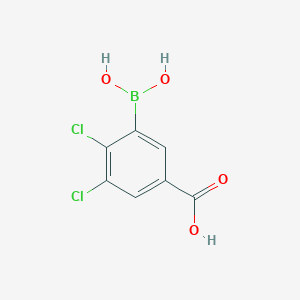
![2-{5-[1-(2,5-difluorobenzenesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine](/img/structure/B2955377.png)
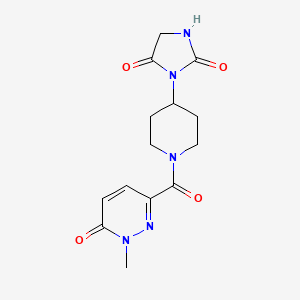
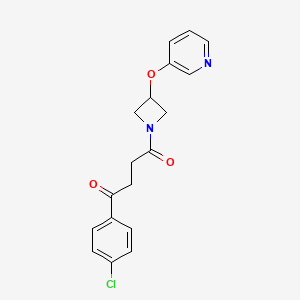
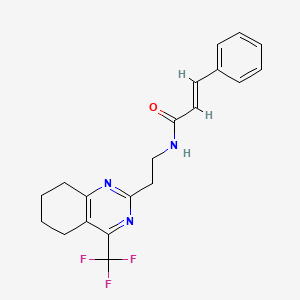
![(2R,3R)-1,4-Dioxaspiro[4.5]decane-2,3-diylbis(diphenylmethanol)](/img/new.no-structure.jpg)
